

theoretical studies on the molecular geometry of 2-(Tert-butylsulfonyl)ethanethioamide

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Compound of Interest

Compound Name: 2-(Tert-butylsulfonyl)ethanethioamide

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An In-Depth Technical Guide on the Theoretical Molecular Geometry of 2-(Tert-butylsulfonyl)ethanethioamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no specific theoretical or experimental studies on the molecular geometry of **2-(Tert-butylsulfonyl)ethanethioamide** have been published. This guide, therefore, presents a theoretical framework based on well-established principles and extrapolates expected geometric parameters from published data on analogous molecules containing tert-butyl, sulfonyl, and thioamide functional groups. The methodologies described are standard protocols for determining the molecular structure of such small molecules.

Introduction

2-(Tert-butylsulfonyl)ethanethioamide is a molecule of interest that incorporates a bulky tert-butyl group, a polar sulfonyl group, and a thioamide moiety. Understanding its three-dimensional structure is critical for predicting its physicochemical properties, potential intermolecular interactions, and suitability for applications in drug design and materials science. The molecular geometry, including bond lengths, bond angles, and dihedral angles, dictates the molecule's conformational preferences and its ability to interact with biological targets or other molecules.

This document outlines the predicted molecular geometry of **2-(Tert-butylsulfonyl)ethanethioamide** based on Valence Shell Electron Pair Repulsion (VSEPR) theory and data from related compounds. It also provides detailed, generalized protocols for the two primary methods used to determine molecular geometry: single-crystal X-ray diffraction (an experimental approach) and Density Functional Theory (a computational approach).

Predicted Molecular Geometry

The geometry of **2-(Tert-butylsulfonyl)ethanethioamide** is determined by the spatial arrangement of its constituent functional groups.

- **Tert-butyl Group:** The central carbon of the tert-butyl group is sp^3 hybridized, leading to a tetrahedral arrangement with the three methyl groups and the sulfur atom.
- **Sulfonyl Group:** The sulfur atom in the sulfonyl group is sp^3 hybridized and bonded to two oxygen atoms and two carbon atoms, resulting in a distorted tetrahedral geometry. The high electronegativity of the oxygen atoms leads to significant bond polarity.
- **Thioamide Group:** The thioamide functional group, $R-C(=S)-NR_2$, is known to be planar due to the partial double bond character of the C-N bond.^[1] This planarity restricts rotation around the C-N bond.

Data Presentation: Expected Molecular Geometry Parameters

The following tables summarize the expected bond lengths and angles for **2-(Tert-butylsulfonyl)ethanethioamide**. These values are derived from studies on molecules containing similar functional groups and represent a baseline for theoretical and experimental investigation.

Table 1: Expected Bond Lengths

Bond	Atom Pair	Hybridization	Expected Length (Å)	Reference / Analogy
Sulfonyl S=O	S=O	sp ³ -sp ²	1.43 - 1.44	Based on sulfonamide crystal structures.[2]
Sulfonyl S-C	S-C(t-Bu)	sp ³ -sp ³	~1.77	Based on sulfonamide crystal structures.[2]
Sulfonyl S-C	S-C(ethyl)	sp ³ -sp ³	~1.77	General S-C bond lengths.[2]
Thioamide C=S	C=S	sp ² -sp ²	~1.71	Thioamides exhibit longer C=S bonds than C=O.[3][4]
Thioamide C-N	C-N	sp ² -sp ²	~1.31	Indicates significant double bond character. [1]
Thioamide C-C	C-C	sp ² -sp ³	~1.51	Standard sp ² -sp ³ single bond.
Tert-butyl C-C	C-C	sp ³ -sp ³	~1.54	Standard sp ³ -sp ³ single bond.[5]
C-H	C-H	sp ³ -s	1.09 - 1.10	General C-H bond lengths.[5]
N-H	N-H	sp ² -s	~1.01	Typical N-H bond in amides/thioamides.

Table 2: Expected Bond Angles

Angle	Atom Triplett	Expected Angle (°)	Reference / Analogy
Sulfonyl O=S=O	O-S-O	~119	Repulsion between double bonds opens the angle. [2]
Sulfonyl O=S-C	O-S-C	~108	Distorted tetrahedral geometry. [2]
Sulfonyl C-S-C	C-S-C	~105	Distorted tetrahedral geometry. [2]
Thioamide S=C-N	S-C-N	~122	Planar sp ² center.
Thioamide S=C-C	S-C-C	~120	Planar sp ² center.
Thioamide N-C-C	N-C-C	~118	Planar sp ² center.
Tert-butyl C-C-C	C-C-C	~109.5	Tetrahedral geometry. [6]
S-C-C (ethyl bridge)	S-C-C	~109.5	Tetrahedral geometry.

Experimental & Computational Protocols

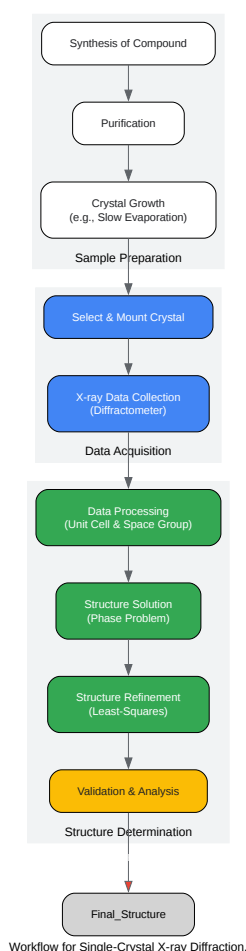
Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[\[7\]](#)[\[8\]](#)

Methodology:

- **Crystal Growth:** High-quality single crystals of **2-(Tert-butylsulfonyl)ethanethioamide** must be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion using a binary solvent system.
- **Crystal Selection and Mounting:** A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[\[7\]](#)

- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$) and rotated, collecting a series of diffraction patterns at different orientations.
- **Structure Solution:** The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. The positions of the atoms, their anisotropic displacement parameters, and other structural parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns converge.



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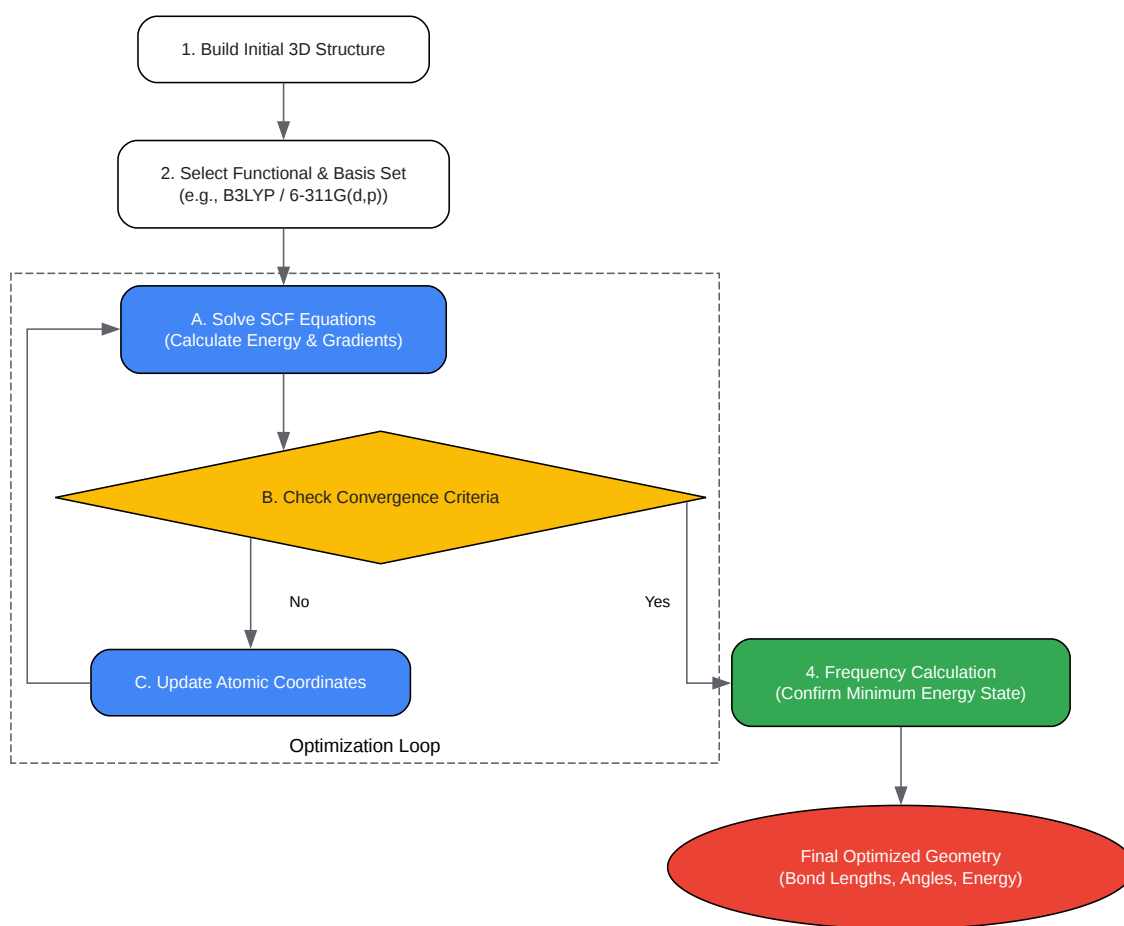
Caption: Workflow for Single-Crystal X-ray Diffraction.

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules, from which properties like the lowest energy geometry can be derived.^[9]^[10]

Methodology:

- **Initial Structure Generation:** A 3D model of **2-(Tert-butylsulfonyl)ethanethioamide** is built using molecular modeling software. The initial geometry can be based on standard bond lengths and angles or derived from force-field calculations.
- **Method Selection:** A DFT functional and basis set are chosen. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set like 6-311G(d,p). The choice depends on the desired balance between accuracy and computational cost.^[10]
- **Geometry Optimization:** An iterative calculation is performed where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.^[11] The calculation continues until the forces and energy changes between iterations fall below a defined convergence threshold.
- **Frequency Calculation:** To verify that the optimized structure corresponds to a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies. This step also provides thermodynamic data and simulated vibrational spectra (e.g., IR).



Workflow for DFT Geometry Optimization.

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Caption: Workflow for DFT Geometry Optimization.

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